molecular formula C13H20N2O2 B592129 tert-Butyl (3-(dimethylamino)phenyl)carbamate CAS No. 1160436-95-2

tert-Butyl (3-(dimethylamino)phenyl)carbamate

Cat. No.: B592129
CAS No.: 1160436-95-2
M. Wt: 236.315
InChI Key: XYXNWDMQJOHFOJ-UHFFFAOYSA-N
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Description

tert-Butyl (3-(dimethylamino)phenyl)carbamate is a chemical compound with the molecular formula C13H20N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a tert-butyl group, a dimethylamino group, and a phenylcarbamate moiety.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of tert-Butyl (3-(dimethylamino)phenyl)carbamate. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(dimethylamino)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(dimethylamino)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(dimethylamino)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds .

Scientific Research Applications

tert-Butyl (3-(dimethylamino)phenyl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (3-(dimethylamino)phenyl)carbamate include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of tert-butyl, dimethylamino, and phenylcarbamate groups makes it valuable for various research and industrial applications .

Biological Activity

tert-Butyl (3-(dimethylamino)phenyl)carbamate is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and a dimethylamino substituent on the phenyl ring, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{19}N_{2}O_{2}, with a molecular weight of approximately 237.3 g/mol. The presence of the dimethylamino group is crucial for its biological activity, as it can enhance binding affinity to biological targets through hydrogen bonding and electrostatic interactions.

The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors. The compound may act as an inhibitor or modulator of enzymatic activity, potentially influencing pathways relevant to disease states.

Key Mechanisms:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
  • Receptor Interaction : The dimethylamino group may facilitate interactions with specific receptors, enhancing the compound's efficacy in therapeutic applications.

Biological Activity Profile

Research indicates that this compound exhibits notable biological activities, particularly in the context of anti-inflammatory and analgesic effects.

Case Studies

  • Anti-inflammatory Activity : In a study comparing various carbamate derivatives, this compound demonstrated significant anti-inflammatory effects, with inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .
  • Cytotoxicity : Preliminary studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

Compound NameBiological ActivityUnique Features
This compoundAnti-inflammatory, cytotoxicDimethylamino group enhances binding affinity
tert-Butyl (4-(dimethylamino)phenyl)carbamateModerate anti-inflammatoryDifferent substitution pattern affects reactivity
tert-Butyl N-[4-(aminomethyl)phenyl]carbamateLow cytotoxicityLacks dimethylamino group; affects solubility

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for further development. Studies indicate that carbamate derivatives can exhibit varying degrees of toxicity depending on their structure. For instance, compounds containing quaternary ammonium groups have shown increased toxicity compared to those without .

Properties

IUPAC Name

tert-butyl N-[3-(dimethylamino)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)14-10-7-6-8-11(9-10)15(4)5/h6-9H,1-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXNWDMQJOHFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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